molecular formula C4HBrCl2S B1268062 3-Bromo-2,5-dichlorothiophene CAS No. 60404-18-4

3-Bromo-2,5-dichlorothiophene

Cat. No. B1268062
CAS RN: 60404-18-4
M. Wt: 231.92 g/mol
InChI Key: PBUHOXBSIQJRNO-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichlorothiophene is a polyhalogenated thiophene, a compound that is part of a broader class of molecules with potential for diverse chemical functionalizations and applications in material science and organic synthesis. The efficient synthesis and functionalization of derivatives like 3-bromo-2,5-dichlorothiophene facilitate the exploration of thiophenes' chemical and physical properties, contributing to the development of novel organic compounds (Zhao, Alami, & Provot, 2017).

Synthesis Analysis

The synthesis of 3-Bromo-2,5-dichlorothiophene and its derivatives can involve bromocyclization processes, where ortho-substituted arylmethyl sulfide is promoted by specific reagents to yield polyhalogenated thiophenes. This approach allows for rapid access to a range of substituted benzothiophenes through various arylations and further functionalizations, demonstrating the compound's versatility and potential as a molecular tool (Zhao, Alami, & Provot, 2017).

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-dichlorothiophene derivatives, such as 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one, has been elucidated through techniques like X-ray crystallographic analysis. This provides valuable insights into the compound's geometric configuration and aids in understanding the implications of structural variations on its chemical reactivity and properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).

Chemical Reactions and Properties

3-Bromo-2,5-dichlorothiophene participates in a variety of chemical reactions, such as the one-pot desulfurative-fluorination-bromination reaction, leading to the synthesis of dibromo-difluoroalkyl thiophenes. This showcases the compound's ability to undergo transformations that introduce functional groups, significantly altering its chemical behavior and expanding its utility in organic synthesis (Turkman, An, & Pomerantz, 2010).

Physical Properties Analysis

The physical properties of 3-Bromo-2,5-dichlorothiophene derivatives, such as solubility and crystallinity, can be inferred from studies on related polyhalogenated thiophenes. These properties are crucial for determining the compound's suitability for various applications, including its role in polymer synthesis and material science investigations (Wu, Chen, & Rieke, 1996).

Scientific Research Applications

  • Organic Synthesis : Organoheterocyclic compounds like 3-Bromo-2,5-dichlorothiophene are often used in organic synthesis. They can act as building blocks in the synthesis of more complex molecules .

  • Material Science : Organoheterocyclic compounds are also used in the field of material science. They can be used in the synthesis of polymers or other materials .

  • Proteomics Research : Some biochemicals are used in proteomics research. While not specific to 3-Bromo-2,5-dichlorothiophene, it’s possible that it could be used in this field .

3-Bromo-2,5-dichlorothiophene is a type of organoheterocyclic compound and is often used in various chemical reactions. Here are some additional applications of such compounds:

  • Bioprocessing : Some biochemicals are used in bioprocessing . While not specific to 3-Bromo-2,5-dichlorothiophene, it’s possible that it could be used in this field .

  • Antimicrobial and Antioxidant Research : A study has been conducted on the synthesis, characterization, antimicrobial, antioxidant, and molecular docking study of 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides and their thiazole derivatives . This suggests that 3-Bromo-2,5-dichlorothiophene could potentially be used in similar research .

Safety And Hazards

“3-Bromo-2,5-dichlorothiophene” may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2,5-dichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2S/c5-2-1-3(6)8-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUHOXBSIQJRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334784
Record name 3-Bromo-2,5-dichlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-dichlorothiophene

CAS RN

60404-18-4
Record name 3-Bromo-2,5-dichlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S GRONOWITZ, B HOLM - Acta Chem. Scand. B, 1976 - actachemscand.org
The use of N-bromosuccinimide (NBS; Wohl-Ziegler reaction) for benzylic and allylic bromine-tions is well established1 and the mechanism of the reaction is known (for a review cf. Ref. …
Number of citations: 21 actachemscand.org
DR Latshaw - 1966 - search.proquest.com
A large number of substituted bromothiophenes were stud ied polarographically in an attempt to correlate the polaro graphic half-wave potentials with the chemical reaction para meters…
Number of citations: 0 search.proquest.com
EJ Vogt, VA Zapolskii, E Nutz… - … für Naturforschung B, 2012 - degruyter.com
The regioselective ipso-formylation of electron-rich, 3,4-push-pull-substituted 2-chlorothiophenes under Vilsmeier-Haack conditions was performed in good yields. The synthetic scope …
Number of citations: 10 www.degruyter.com
S Hashimoto, Y Zushi, A Fushimi, Y Takazawa… - … of Chromatography A, 2013 - Elsevier
We developed a method that selectively extracts a subset from comprehensive 2D gas chromatography (GC×GC) and high-resolution time-of-flight mass spectrometry (HRTOFMS) data …
Number of citations: 63 www.sciencedirect.com
IAI Mkhalid, JH Barnard, TB Marder, JM Murphy… - Chemical …, 2010 - ACS Publications
A long-standing challenge in synthetic chemistry is the direct, selective functionalization of alkyl, alkenyl, and aryl CH bonds. Much research has been devoted to the selective oxidation …
Number of citations: 546 pubs.acs.org
VE Okpashi, EEA Oyo-Ita, BB Jones, UN Obeten… - Journal of Applied …, 2021 - ajol.info
Medicines from plants help in treating ailments, but to utilize them effectively in the management of diseases requires the identification of potent phytochemicals relative to conventional …
Number of citations: 4 www.ajol.info
WL Wang, SC Chai, M Huang, HZ He… - Journal of medicinal …, 2008 - ACS Publications
Methionine aminopeptidase (MetAP) is a promising target to develop novel antibiotics, because all bacteria express MetAP from a single gene that carries out the essential function of …
Number of citations: 57 pubs.acs.org
S GRONOWITZ, T FREJD - Chemischer Informationsdienst, 1976 - actachemscand.org
3-Thienyllithium derivatives with electronwithdrawing groups (—i-substituents) in the 2-position, ie 2-chloro-5-methyl-, 2, 5-dichloroand 2-methoxy-5-methyl-3-thienyllithium are stable at …
Number of citations: 28 actachemscand.org

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